molecular formula C15H13F3N4O5 B10925247 2,3-dimethoxy-6-[(E)-(2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoic acid

2,3-dimethoxy-6-[(E)-(2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B10925247
M. Wt: 386.28 g/mol
InChI Key: HKRBPELGDOJWMH-KPSZGOFPSA-N
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Description

2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID: is a complex organic compound that features a benzoic acid core substituted with methoxy groups and a trifluoromethyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 3-(trifluoromethyl)-1H-pyrazole. This can be achieved through the cyclization of appropriate hydrazine derivatives with trifluoroacetic acid under acidic conditions.

    Attachment to Benzoic Acid: The pyrazole moiety is then coupled with a benzoic acid derivative. This step often involves the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Methoxylation: The final step involves the introduction of methoxy groups at the 2 and 3 positions of the benzoic acid ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the pyrazole moiety can yield alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in inflammatory or metabolic pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl-pyrazole moiety is known to enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-DIMETHOXYBENZOIC ACID: Lacks the pyrazole and trifluoromethyl groups, making it less complex and potentially less active in certain applications.

    2,6-DIMETHOXY-3-(TRIFLUOROMETHYL)PYRIDINE: Contains a pyridine ring instead of a benzoic acid core, which may alter its chemical properties and reactivity.

    2-(TRIFLUOROMETHYL)BENZOIC ACID: Lacks the methoxy and pyrazole groups, making it simpler but potentially less versatile.

Uniqueness

The presence of both methoxy groups and a trifluoromethyl-pyrazole moiety in 2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID provides a unique combination of electronic and steric properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C15H13F3N4O5

Molecular Weight

386.28 g/mol

IUPAC Name

2,3-dimethoxy-6-[(E)-[[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C15H13F3N4O5/c1-26-9-4-3-7(11(14(24)25)12(9)27-2)6-19-22-13(23)8-5-10(21-20-8)15(16,17)18/h3-6H,1-2H3,(H,20,21)(H,22,23)(H,24,25)/b19-6+

InChI Key

HKRBPELGDOJWMH-KPSZGOFPSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(F)(F)F)C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(F)(F)F)C(=O)O)OC

Origin of Product

United States

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